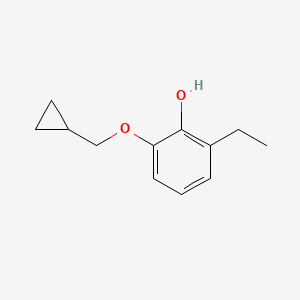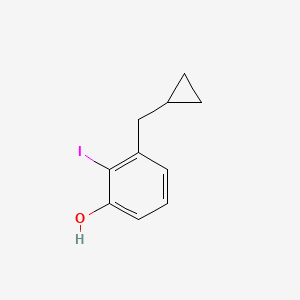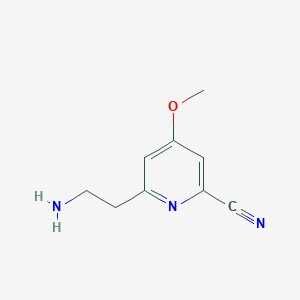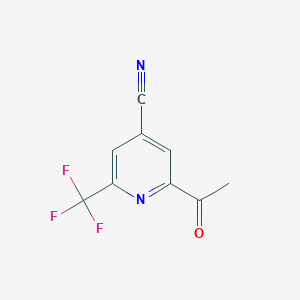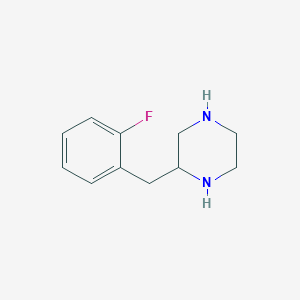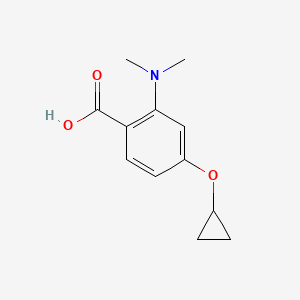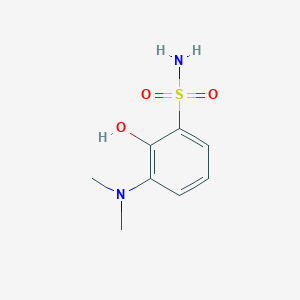
3-(Dimethylamino)-2-hydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and specific solvents are often employed to facilitate the reactions and improve the overall process .
化学反応の分析
Types of Reactions
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines .
科学的研究の応用
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism by which 3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
3-(DIMETHYLAMINO)-1-PROPYLAMINE: Shares the dimethylamino group but differs in the overall structure and functional groups.
DIMETHYLAMINOPROPYLAMINE: Similar in containing a dimethylamino group but has different applications and reactivity
Uniqueness
3-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
3-(dimethylamino)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)6-4-3-5-7(8(6)11)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChIキー |
PXIRNDJFRLTTBN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


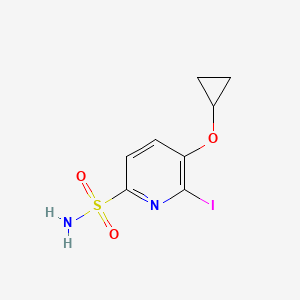
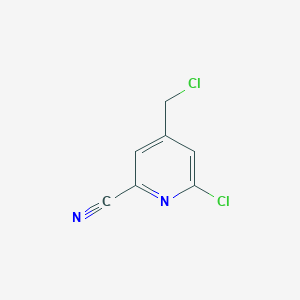
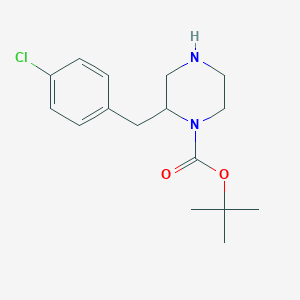
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
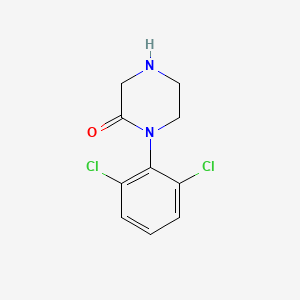
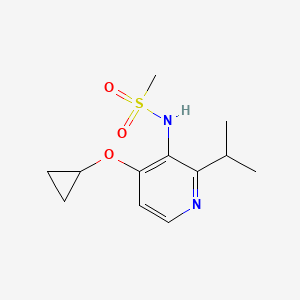
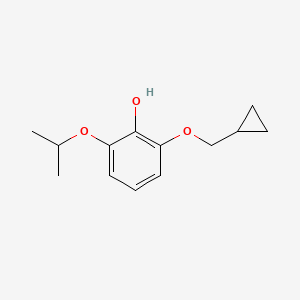
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
